molecular formula C8H7ClFNO3S B3034354 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride CAS No. 160233-26-1

3-Acetamido-4-fluorobenzene-1-sulfonyl chloride

Cat. No.: B3034354
CAS No.: 160233-26-1
M. Wt: 251.66 g/mol
InChI Key: QYHTYCODTAPJMY-UHFFFAOYSA-N
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Description

3-Acetamido-4-fluorobenzene-1-sulfonyl chloride is a versatile chemical compound with the molecular formula C8H7ClFNO3S. It is known for its applications in various fields such as pharmaceuticals, agrochemicals, and dyes. The compound’s unique structure, which includes an acetamido group, a fluorine atom, and a sulfonyl chloride group, makes it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride typically involves the reaction of 3-acetamido-4-fluorobenzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction is usually performed at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetamido-4-fluorobenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These derivatives can then interact with biological targets, such as enzymes, to exert their effects .

Comparison with Similar Compounds

Uniqueness: 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both an acetamido group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

3-acetamido-4-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO3S/c1-5(12)11-8-4-6(15(9,13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHTYCODTAPJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160233-26-1
Record name 3-acetamido-4-fluorobenzene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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